![molecular formula C17H10Cl2F3N3O B3127060 N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide CAS No. 338397-52-7](/img/structure/B3127060.png)
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide is a useful research compound. Its molecular formula is C17H10Cl2F3N3O and its molecular weight is 400.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Stereochemical configurations of pyrrolidine derivatives, such as phenylpiracetam, have shown significant impacts on pharmacological profiles. Enantiomerically pure compounds demonstrate enhanced biological activities, suggesting the critical role of stereochemistry in drug development and therapeutic applications. These findings underscore the importance of stereochemistry in enhancing the pharmacological profile of compounds with potential CNS activity (Veinberg et al., 2015).
Heterocyclic Compounds in Optical Sensors
Heterocyclic compounds, including pyrimidine derivatives, serve as crucial elements in the design of optical sensors due to their ability to form coordination and hydrogen bonds. These properties make them excellent candidates for sensing materials with a wide range of biological and medicinal applications, highlighting the versatility of heterocyclic compounds in scientific research (Jindal & Kaur, 2021).
Environmental Fate of Organic Pollutants
Research on the environmental fate of isomeric compounds, such as DDT and its derivatives, provides insight into the biotransformation and compartmental transfer of organic pollutants. Understanding these processes is crucial for evaluating the environmental impact of chemical compounds and developing strategies for pollution mitigation (Ricking & Schwarzbauer, 2012).
Chlorophenols and Environmental Toxicity
The study of chlorophenols, a class of compounds structurally related to chlorinated aromatic rings, highlights their moderate toxic effects on mammalian and aquatic life. These findings are relevant for assessing the environmental and health risks associated with the release of chlorinated compounds into ecosystems (Krijgsheld & Gen, 1986).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-11-3-5-12(6-4-11)24-16(26)14-2-1-7-25(14)15-13(19)8-10(9-23-15)17(20,21)22/h1-9H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJRYXUIFLTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}acetohydrazide](/img/structure/B3126979.png)
![Methyl 4-(4-methylphenyl)sulfanyl-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate](/img/structure/B3126987.png)
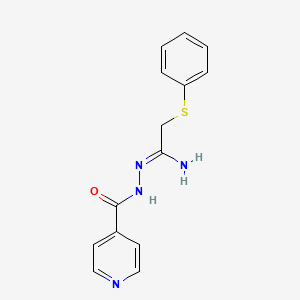
![[4-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate](/img/structure/B3126998.png)
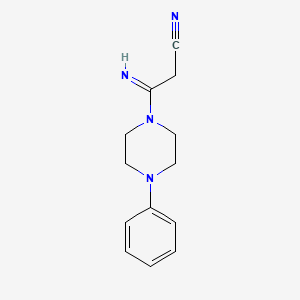
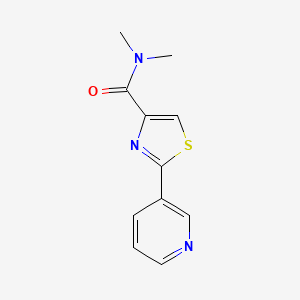


![N'-[2-(2-chlorophenoxy)ethanimidoyl]benzenesulfonohydrazide](/img/structure/B3127050.png)
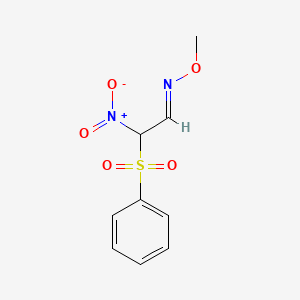
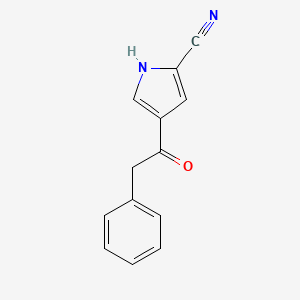
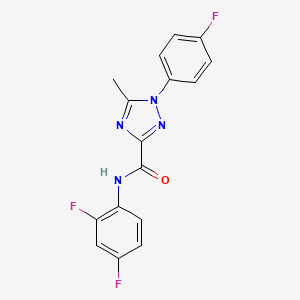
![1-(4-fluorophenyl)-5-methyl-N-[2-(4-methylpiperazino)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3127085.png)
![3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B3127097.png)